FAM azide, 5-isomer
Overview
Description
FAM azide, 5-isomer, also known as 5-carboxyfluorescein azide, is a fluorescent labeling reagent widely used in biomedical research. It is a purified single isomer of carboxyfluorescein, which is known for its excellent fluorescent properties. This compound is particularly useful in developing fluoresceinated bioconjugates by reacting with alkyne groups through click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
FAM azide, 5-isomer, is synthesized through a series of chemical reactions involving carboxyfluoresceinThe reaction conditions often include the use of polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually available as a solid or as a solution in DMSO, ready for use in various labeling protocols .
Chemical Reactions Analysis
Types of Reactions
FAM azide, 5-isomer, primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the azide group to react with terminal alkynes to form triazoles, which are stable and fluorescent .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and reducing agents like sodium ascorbate. The reaction is typically carried out in aqueous or mixed aqueous-organic solvents under mild conditions .
Major Products Formed
The major products formed from these reactions are triazole-linked bioconjugates, which retain the fluorescent properties of the FAM azide, making them useful for various imaging and labeling applications .
Scientific Research Applications
FAM azide, 5-isomer, has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of fluorescently labeled compounds.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.
Medicine: Utilized in drug discovery and disease diagnosis through the development of fluorescent probes.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of FAM azide, 5-isomer, involves its ability to form stable triazole linkages with alkyne-bearing molecules through click chemistry. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of the compound enable the visualization and tracking of labeled biomolecules in various biological processes .
Comparison with Similar Compounds
FAM azide, 5-isomer, is unique due to its high purity and specific isomeric form. Similar compounds include:
6-FAM azide: Another isomer of carboxyfluorescein azide with similar fluorescent properties but different spatial configuration.
FITC (Fluorescein isothiocyanate): A derivative of fluorescein used for similar labeling purposes but with an isothiocyanate reactive group.
Cyanine 5 azide: A fluorescent labeling reagent with different spectral properties, used for applications requiring longer wavelength fluorescence .
This compound, stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many research applications .
Properties
IUPAC Name |
N-(3-azidopropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-17-16(10-13)23(32)34-24(17)18-6-3-14(29)11-20(18)33-21-12-15(30)4-7-19(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQLLGFUUOOYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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